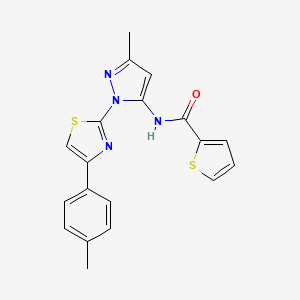

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-12-5-7-14(8-6-12)15-11-26-19(20-15)23-17(10-13(2)22-23)21-18(24)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRPGZFXDLGGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the thiophene-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The thiazole and pyrazole moieties are known to interact with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Anti-inflammatory Properties:

The compound may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, similar to other thiazole-containing compounds. This mechanism is crucial for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Effects:

The presence of the thiazole and pyrazole rings suggests potential antimicrobial activity. Compounds with these structures have been studied for their effectiveness against various bacterial strains, making them candidates for antibiotic development.

Biological Studies

Enzyme Inhibition:

The compound is investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, studies have shown that thiazole derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's.

Receptor Interaction:

Research into the binding affinity of this compound with various receptors can provide insights into its pharmacological profile. Understanding how it interacts with biological targets is essential for drug development.

Industrial Applications

Synthesis of Complex Organic Molecules:

In organic synthesis, N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide can serve as a building block for creating more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile reagent in synthetic chemistry.

Chemical Processes:

The compound may find applications as a reagent in various chemical processes due to its reactive functional groups. This includes potential use in the production of agrochemicals or specialty chemicals.

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Inhibition of specific enzymes/receptors |

| Biological Studies | Enzyme inhibition, receptor interaction | Binding affinity studies |

| Industrial Applications | Synthesis of complex organic molecules | Versatile building block for chemical synthesis |

Case Studies

-

Anticancer Research:

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiazole-pyrazole derivatives. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction. -

Anti-inflammatory Activity:

Research highlighted in Phytochemistry Reviews showed that thiazole-containing compounds exhibited significant inhibition of COX enzymes, suggesting their potential as NSAIDs. -

Antimicrobial Efficacy:

A study detailed in Antibiotics Journal demonstrated that derivatives similar to this compound showed promising results against multiple bacterial strains, indicating their potential as new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the evidence. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Diversity: The target compound’s thiophene-2-carboxamide group distinguishes it from analogs like 3k (pyrazole-carboxamide) and pyrazole-sulfonamides (e.g., compound 1) . Thiophene may enhance π-π stacking compared to sulfonamide or pyridine-based tails.

Spectral Signatures :

- The 3k analog shows distinct aromatic proton shifts (δ 8.12 for pyrazole-H) and methyl group signals (δ 2.42–2.65), which would differ in the target compound due to the thiophene-carboxamide’s electronic effects .

- Pyrazole-sulfonamides (e.g., compound 1 ) exhibit NH/NH2 peaks in IR and NMR, absent in the target compound’s carboxamide structure .

Thermal Stability :

- The target compound’s melting point is unreported, but analogs with rigid sulfonamide linkers (e.g., compound 1 , mp 241–243°C) show higher thermal stability than 3k (mp 133–135°C), likely due to stronger intermolecular interactions .

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole ring, and a thiophene carboxamide group. The synthesis typically involves multi-step reactions, including:

- Formation of the Thiazole Ring : This is achieved by reacting p-tolylamine with α-haloketones in the presence of a base.

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones.

- Coupling and Finalization : The thiazole and pyrazole rings are coupled via condensation reactions, followed by the formation of the thiophene-2-carboxamide group through acylation reactions with thiophene derivatives.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of pyrazole compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specific IC50 values indicate varying degrees of potency:

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Case Studies

-

Study on Anticancer Activity :

- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. For example, compound derivatives exhibited significant inhibition against the A549 cell line with IC50 values ranging from 0.95 nM to 42.30 µM depending on structural modifications .

- Antimicrobial Evaluation :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer Activity | MCF7 | 3.79 µM |

| A549 | 26 µM | |

| HepG2 | 17.82 mg/mL | |

| Antimicrobial Activity | Staphylococcus aureus | MIC = 0.22 - 0.25 µg/mL |

| Escherichia coli | MIC = TBD |

Q & A

What are the key synthetic routes for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves multi-step reactions, such as:

- Step 1: Formation of the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or thioureas .

- Step 2: Introduction of the thiophene-2-carboxamide moiety through nucleophilic substitution or coupling reactions (e.g., using thiophene-2-carbonyl chloride) .

Optimization strategies: - Solvent selection (e.g., ethanol for reflux reactions, DMF for solubility) to improve yield (e.g., 64–76% yields reported in similar syntheses) .

- Temperature control (e.g., 70–80°C for coupling reactions) and catalyst use (e.g., Bleaching Earth Clay for heterocyclic formation) .

- Purification via recrystallization (e.g., ethanol/water mixtures) to minimize impurities .

Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Answer:

Essential techniques include:

- IR Spectroscopy: Identify NH (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .

- ¹H/¹³C NMR: Confirm substituent environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., M⁺ at m/z 381) and fragmentation patterns .

- X-ray Crystallography (if applicable): Resolve crystal packing and confirm stereochemistry using SHELX programs .

How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

Answer:

- DFT Calculations (B3LYP/6-311G(d,p)): Optimize ground-state geometry, calculate HOMO-LUMO energies (to predict reactivity), and simulate IR/NMR spectra for comparison with experimental data .

- Conformational Analysis: Generate energy profiles by varying torsion angles (e.g., ±180°) to identify stable conformers .

- Molecular Electrostatic Potential (MEP): Map charge distribution to predict nucleophilic/electrophilic sites .

What experimental approaches are recommended to address low yields or unexpected byproducts during synthesis?

Answer:

- Byproduct Identification: Use TLC and HPLC to monitor reaction progress and isolate impurities .

- Reaction Parameter Screening: Test alternative solvents (e.g., acetonitrile vs. ethanol), temperatures, or catalysts (e.g., PEG-400 for coupling efficiency) .

- Mechanistic Studies: Employ isotopic labeling or in-situ IR to track intermediate formation .

How can molecular docking studies elucidate the biological activity of this compound?

Answer:

- Target Selection: Prioritize proteins with thiazole/pyrazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- Docking Workflow:

- Prepare ligand (compound) and receptor (target protein) structures using AutoDock/Vina.

- Analyze binding poses (e.g., hydrogen bonds with active-site residues, hydrophobic interactions with aromatic moieties) .

- Validate with MD simulations to assess binding stability .

What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line consistency, IC₅₀ measurement protocols) .

- Structural Verification: Confirm compound purity (≥95% by HPLC) and stereochemistry (via X-ray or NOESY) to rule out batch variability .

- Meta-Analysis: Compare data with structurally similar compounds (e.g., triazole-thiophene hybrids) to identify trends .

How can SAR (Structure-Activity Relationship) studies guide the design of derivatives with enhanced properties?

Answer:

- Modification Sites:

- Thiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Pyrazole Core: Replace methyl with bulkier substituents to improve target selectivity .

- In Silico Screening: Use QSAR models to predict activity of virtual libraries before synthesis .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer:

- Challenges: Low solubility, polymorphism, or twinning issues.

- Solutions:

How do solvent effects influence the compound’s stability and reactivity?

Answer:

- Polar Protic Solvents (e.g., ethanol): Stabilize ionic intermediates but may promote hydrolysis of labile groups (e.g., carboxamide) .

- Aprotic Solvents (e.g., DMF): Enhance nucleophilic substitution rates but risk side reactions (e.g., dimerization) .

- Accelerated Stability Testing: Conduct HPLC-based assays under varying pH and solvent conditions .

What advanced techniques validate the compound’s interaction with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.